Micafungin

描述

属性

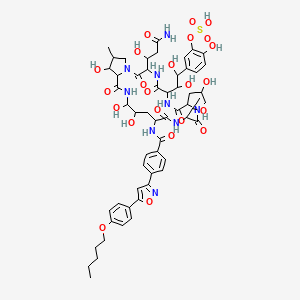

IUPAC Name |

[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEUQSKUWLMALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H71N9O23S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1270.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Micafungin's Mechanism of Action on the Fungal Cell Wall: A Technical Guide

Introduction

Micafungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class.[1][2] It is a frontline therapy for invasive fungal infections, particularly those caused by Candida and Aspergillus species.[3][4] The efficacy and favorable safety profile of this compound stem from its unique mechanism of action, which specifically targets the fungal cell wall, a structure absent in mammalian cells.[3][5] This guide provides an in-depth examination of the molecular interactions, cellular consequences, and fungal compensatory responses associated with this compound activity.

Core Mechanism: Inhibition of (1,3)-β-D-Glucan Synthase

The primary target of this compound is the (1,3)-β-D-glucan synthase enzyme complex, an integral component of the fungal cell membrane.[3][6] This enzyme is responsible for catalyzing the synthesis of (1,3)-β-D-glucan, a crucial polysaccharide that constitutes the main structural framework of the fungal cell wall, ensuring its rigidity and osmotic stability.[3][6]

This compound acts as a non-competitive inhibitor of this enzyme complex, specifically targeting the Fks1p subunit.[1][2][7] By binding to this catalytic subunit, this compound effectively halts the polymerization of UDP-glucose into linear (1,3)-β-D-glucan chains.[7][8] This inhibition disrupts the production of a foundational cell wall component, leading to a cascade of detrimental effects on the fungal cell.[3][6] The process is fungicidal against most Candida species but is generally fungistatic against Aspergillus species, a difference attributed to variations in cell wall composition and the relative importance of (1,3)-β-D-glucan.[1][5]

Downstream Cellular Effects and Fungal Response

The depletion of (1,3)-β-D-glucan triggers profound structural and physiological consequences for the fungus.

Loss of Cell Wall Integrity

The immediate effect of glucan synthesis inhibition is a weakened cell wall that cannot withstand internal osmotic pressure.[3][6] This leads to observable morphological changes, including abnormal swelling, irregular cell shape, and aberrant septum formation in yeast cells like C. albicans.[1] In filamentous fungi such as A. fumigatus, this compound causes disruption of hyphal tips, leading to blunted growth and hyphal collapse.[1][9] Ultimately, this loss of integrity results in cell lysis and death.[3][6]

Compensatory Chitin Synthesis

Fungi possess robust stress response mechanisms to counteract cell wall damage. A primary compensatory reaction to echinocandin-induced stress is the significant upregulation of chitin synthesis.[10][11] Chitin, another structural polysaccharide, is cross-linked into the cell wall to reinforce it in the absence of sufficient glucan.[12] This response is mediated by several signaling cascades, including the Cell Wall Integrity (CWI) pathway, the calcineurin pathway, and the High Osmolarity Glycerol (HOG) pathway.[10][13][14]

Upon this compound treatment, fungi like C. albicans upregulate the expression of chitin synthase genes (CHS1, CHS2, CHS3, CHS8) while downregulating certain chitinase genes (CHT2, CHT3) to maximize chitin accumulation.[15] This adaptive remodeling helps the fungus tolerate the drug's effects.[11][16] Furthermore, this stress response leads to the "unmasking" of cell wall components, increasing the surface exposure of both residual β-glucans and the newly synthesized chitin.[17][18]

References

- 1. Review of the pharmacology and clinical studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Emodin Reduces the Activity of (1,3)-β-D-glucan Synthase from Candida albicans and Does Not Interact with Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Loss of Septation Initiation Network (SIN) kinases blocks tissue invasion and unlocks echinocandin cidal activity against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Adaptative survival of Aspergillus fumigatus to echinocandins arises from cell wall remodeling beyond β-1,3-glucan synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound alters the expression of genes related to cell wall integrity in Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound Enhances the Human Macrophage Response to Candida albicans through β-Glucan Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Micafungin's Efficacy Against Candida Species Biofilms: An In-depth Technical Guide

Introduction

Candida species are a leading cause of opportunistic fungal infections in humans, with their ability to form biofilms on both biological and inert surfaces being a major contributor to their pathogenicity and resistance to antifungal agents. These structured communities of yeast and hyphal cells, encased in a self-produced extracellular matrix, exhibit significantly increased resistance to conventional antifungal therapies compared to their planktonic (free-floating) counterparts.[1][2] Micafungin, an echinocandin antifungal, has demonstrated potent activity against Candida species by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3][4] This guide provides a comprehensive technical overview of this compound's activity against Candida species biofilms, focusing on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Quantitative Assessment of this compound's Anti-Biofilm Activity

The in vitro efficacy of this compound against Candida biofilms is typically quantified using metrics such as the Sessile Minimum Inhibitory Concentration (SMIC) or the Minimum Biofilm Eradication Concentration (MBEC), which represent the concentrations required to inhibit metabolic activity or kill the cells within a pre-formed biofilm, respectively. The following tables summarize key quantitative data from various studies.

Table 1: this compound Activity Against Candida albicans Biofilms

| Biofilm Age (hours) | This compound Concentration (mg/L) | Effect | Reference |

| 5 | Not specified | Immediate suppression of biofilm growth | [5][6] |

| 12 | 2 | Significant and persistent reduction in metabolic activity | [7] |

| 24 | ≤ 2 | SMIC for a significant percentage of strains | [8] |

| 24 | 8 | MIC50 for sessile cells | [9][10] |

| 120 | 2 | Significant and persistent reduction in metabolic activity | [7] |

Table 2: this compound Activity Against Various Candida Species Biofilms

| Candida Species | This compound Concentration (mg/L) | Observation | Reference |

| C. albicans | ≥ 2 | >80% reduction in regrowth of biofilm-forming cells | [11] |

| C. parapsilosis | ≥ 2 | >80% reduction in regrowth of biofilm-forming cells | [11] |

| C. glabrata | Not specified | Species- and strain-specific activity | [8] |

| C. auris | < 0.5 | Planktonic MIC | [12] |

| C. auris | 4 - 2048 | Biofilm MIC | [13] |

| C. auris | 2 - 32 | MIC against biofilms (another study) | [12] |

It is important to note that the activity of this compound can be influenced by the metabolic state of the biofilm, with higher activity often observed against biofilms with high metabolic activity.[9][10][14] Some studies have also reported a "paradoxical growth effect" where higher concentrations of echinocandins, including this compound, can sometimes lead to an apparent increase in fungal growth.[8][15][16][17]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of anti-biofilm activity. The following are detailed protocols for key in vitro assays.

Candida Biofilm Formation Assay (96-well plate)

This protocol describes the formation of Candida biofilms in a 96-well microtiter plate, a common platform for high-throughput screening.

Materials:

-

Candida species isolate

-

Yeast Peptone Dextrose (YPD) broth

-

RPMI-1640 medium buffered with MOPS

-

Phosphate-Buffered Saline (PBS)

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

Incubator (37°C)

-

Orbital shaker

Procedure:

-

Inoculate a single colony of the Candida isolate into YPD broth and incubate overnight at 30°C with shaking.

-

Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium.

-

Adjust the cell density to 1 x 10^6 cells/mL in RPMI-1640.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Incubate the plate at 37°C for a specified period (e.g., 24 hours) to allow for biofilm formation. For studies on mature biofilms, incubation can be extended to 48 hours or longer.

XTT Reduction Assay for Metabolic Activity

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay is a colorimetric method used to quantify the metabolic activity of biofilm cells, which serves as an indicator of cell viability.

Materials:

-

Pre-formed Candida biofilms in a 96-well plate

-

XTT sodium salt

-

Menadione or Phenazine methosulfate (PMS)

-

PBS

-

Microplate reader

Procedure:

-

Prepare a stock solution of XTT in PBS (e.g., 1 mg/mL).

-

Prepare a stock solution of menadione or PMS in a suitable solvent (e.g., acetone or water).

-

Immediately before use, prepare the XTT/menadione working solution. The final concentrations can be optimized, but a common starting point is 0.25-0.75 mg/mL XTT and 1 µM menadione.[18][19]

-

Carefully remove the medium from the wells containing the biofilms and wash gently with PBS to remove non-adherent cells.

-

Add the XTT/menadione working solution to each well.

-

Incubate the plate in the dark at 37°C for a period of 30 minutes to 3 hours.[20][21] The incubation time may need optimization depending on the Candida species and biofilm density.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.[19]

Crystal Violet Assay for Biofilm Biomass

The crystal violet assay is used to quantify the total biomass of the biofilm, including cells and the extracellular matrix.

Materials:

-

Pre-formed Candida biofilms in a 96-well plate

-

Crystal violet solution (0.1% to 1% w/v in water)

-

PBS

-

95% Ethanol or 33% Acetic Acid

-

Microplate reader

Procedure:

-

Carefully remove the medium from the wells and wash the biofilms with PBS.

-

Allow the plates to air dry.

-

Add the crystal violet solution to each well and incubate at room temperature for 15-45 minutes.[20]

-

Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Add a solvent (e.g., 95% ethanol or 33% acetic acid) to each well to solubilize the bound crystal violet.

-

Incubate for a short period to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[22]

Visualizing Experimental and Biological Processes

Diagrams are provided below to illustrate key experimental workflows and biological pathways relevant to the study of this compound's anti-biofilm activity.

Caption: Workflow for evaluating this compound's effect on Candida biofilms.

Caption: Key signaling pathways regulating C. albicans biofilm development.

Caption: Mechanism of this compound's action on Candida cells within a biofilm.

Mechanism of Action and Resistance

This compound's primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan.[3][4] This polysaccharide is a major structural component of the fungal cell wall, and its depletion leads to osmotic instability and ultimately, cell lysis.[4] This fungicidal activity is particularly effective against the actively growing cells within a biofilm. Real-time microscopy has shown that this compound can suppress biofilm growth almost immediately upon application and can cause the disruption of hyphal cells.[5][6]

Resistance to echinocandins in Candida is primarily associated with mutations in the FKS1 gene, which encodes a subunit of the glucan synthase enzyme.[3] These mutations can alter the drug-binding site, leading to reduced susceptibility. The complex and protected environment of the biofilm can also contribute to phenotypic resistance through mechanisms such as restricted drug penetration by the extracellular matrix and the presence of persister cells.

Conclusion

This compound demonstrates significant in vitro activity against the biofilms of various Candida species, including the highly resistant C. auris. Its efficacy is, however, dependent on factors such as the Candida species, the maturity and metabolic state of the biofilm, and the specific strain's genetic makeup. The standardized protocols outlined in this guide are essential for the continued research and development of anti-biofilm therapies. A deeper understanding of the molecular mechanisms of action and resistance will be critical in optimizing the clinical use of this compound and other antifungals in the treatment of challenging biofilm-associated Candida infections.

References

- 1. Candida albicans biofilms: development, regulation, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Candida albicans Biofilm Formation and its Clinical Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of the pharmacology and clinical studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time microscopic observation of Candida biofilm development and effects due to this compound and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real-Time Microscopic Observation of Candida Biofilm Development and Effects Due to this compound and Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro activity of this compound against biofilms of Candida albicans, Candida glabrata, and Candida parapsilosis at different stages of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound is more active against Candida albicans biofilms with high metabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound at Physiological Serum Concentrations Shows Antifungal Activity against Candida albicans and Candida parapsilosis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biofilm-Forming Capability of Highly Virulent, Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activities of nine antifungal agents against Candida auris biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Paradoxical Growth Effect of Caspofungin Observed on Biofilms and Planktonic Cells of Five Different Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. JCDR - Biofilm, XTT reduction assay [jcdr.net]

- 22. academic.oup.com [academic.oup.com]

Micafungin's Antifungal Spectrum: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro and in vivo activity of micafungin, an echinocandin antifungal agent. It details its spectrum of activity against key pathogenic fungi, its mechanism of action, and the experimental protocols used to determine its efficacy.

Executive Summary

This compound demonstrates potent antifungal activity against a broad range of pathogenic fungi, most notably Candida and Aspergillus species.[1][2][3] Its unique mechanism of action, the inhibition of (1,3)-β-D-glucan synthase, targets an essential component of the fungal cell wall, resulting in low toxicity to mammalian cells.[1][4][5][6] This makes this compound a critical component in the arsenal against invasive fungal infections, including those resistant to other antifungal classes like azoles and polyenes.[1][2][7]

Mechanism of Action

This compound, like other echinocandins, non-competitively inhibits the (1→3)-β-D-glucan synthase enzyme complex, which is integral to the synthesis of β-(1,3)-D-glucan.[1][5] This polysaccharide is a crucial structural component of the fungal cell wall, responsible for maintaining its integrity and shape.[1][5] By disrupting its production, this compound leads to osmotic instability and cell lysis.[1] This targeted action against a fungal-specific enzyme contributes to its favorable safety profile in humans.[1][4] Against Candida species, this compound generally exhibits fungicidal activity, while against Aspergillus species, it is typically fungistatic.[8]

In Vitro Spectrum of Activity

This compound's in vitro activity is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for molds. The following tables summarize the quantitative data from various studies.

Activity Against Candida Species

This compound demonstrates potent activity against most Candida species, including those that are resistant to fluconazole.[9][10] However, it shows reduced potency against C. parapsilosis and C. guilliermondii.[1][11]

| Fungal Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | 1476 | 0.015 | 0.03 | ≤0.002 - 0.03 | [11][12][13] |

| Candida glabrata | 356 | 0.015 | 0.015 | ≤0.002 - 0.015 | [11][12][13] |

| Candida tropicalis | 268 | 0.03 | 0.06 | ≤0.002 - 0.06 | [11][12][13] |

| Candida parapsilosis | 382 | 1 | 2 | 0.12 - 2 | [11][12][13] |

| Candida krusei | 64 | 0.06 | 0.12 | - | [11] |

| Candida guilliermondii | 45 | 0.5 | 1 | - | [11] |

| Candida lusitaniae | 24 | 0.12 | 0.25 | - | [11] |

| Candida kefyr | 16 | 0.06 | 0.06 | - | [11] |

Activity Against Fluconazole-Resistant Candida Species

This compound retains its potent activity against Candida isolates that have developed resistance to fluconazole.

| Fungal Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| C. albicans (Fluconazole-R) | 41 | - | 0.03 | [9][10] |

| C. glabrata (Fluconazole-R) | 110 | - | ≤0.015 | [9][10] |

| C. krusei (Fluconazole-R) | 146 | - | 0.06 | [9][10] |

| All Fluconazole-R Candida spp. | 315 | 0.03 | 0.06 | [9][10] |

Activity Against Aspergillus Species and Other Molds

Against filamentous fungi like Aspergillus, the MEC is the preferred endpoint, as echinocandins induce aberrant hyphal growth rather than complete growth inhibition.[1] this compound is highly active against most Aspergillus species.[12][13]

| Fungal Species | Number of Isolates | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | MEC Range (µg/mL) | Reference(s) |

| Aspergillus fumigatus | - | 0.008 | 0.015 | ≤0.125 | [1][14] |

| Aspergillus flavus | - | 0.008 | 0.015 | - | [14] |

| Aspergillus niger | - | 0.008 | 0.015 | 0.004 - 0.015 | [12][13][14] |

| Aspergillus terreus | - | 0.008 | 0.03 | - | [14] |

| Scedosporium apiospermum | 36 | - | - | Low MECs (≤2 µg/mL) for 88.9% of isolates | [15] |

This compound has limited to no in vitro activity against Zygomycetes (e.g., Mucor, Rhizopus), Fusarium spp., and Cryptococcus neoformans.[15]

Mechanisms of Resistance

The primary mechanism of resistance to echinocandins, including this compound, involves mutations in the FKS genes (FKS1 and FKS2), which encode for subunits of the β-(1,3)-D-glucan synthase enzyme complex.[1][4] These mutations lead to a reduced affinity of the drug for its target enzyme, resulting in elevated MIC values.[1] Cross-resistance among all echinocandins is common in such cases.[4]

In Vivo Efficacy

Animal models of invasive fungal infections are crucial for evaluating the in vivo efficacy of antifungal agents.

Disseminated Candidiasis Models

In murine models of disseminated candidiasis, this compound has demonstrated dose-dependent activity, significantly reducing fungal burden in organs like the kidneys, lungs, and brain.[16][17] Studies have shown its efficacy against both C. albicans and C. glabrata.[8][16] Notably, this compound was highly effective in a neutropenic mouse model against a strain of C. tropicalis that was resistant to both amphotericin B and fluconazole, reducing the colony-forming units (CFU) in tissues to below detectable levels at doses of 2-10 mg/kg.[17][18]

Invasive Aspergillosis Models

In murine models of systemic aspergillosis, this compound has been shown to prolong survival and reduce the fungal burden in the brain and kidneys.[19] A dose of 10 mg/kg was found to be significantly efficacious in these models.[19] Combination therapy of this compound with agents like amphotericin B has also shown promise.[8]

Experimental Protocols

Standardized methodologies for antifungal susceptibility testing are essential for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the most widely accepted protocols.[20][21][22]

CLSI Broth Microdilution Method for Yeasts (M27-A2)

This method is used to determine the MIC of antifungal agents against yeasts.[9][10][11]

CLSI Broth Microdilution Method for Molds (M38-A)

For filamentous fungi, this protocol is followed to determine the MEC.[12][13]

-

Inoculum Preparation : A standardized inoculum of fungal conidia is prepared (0.4 x 10⁴ to 5 x 10⁴ conidia/mL).[21]

-

Drug Dilution : Serial two-fold dilutions of this compound are prepared in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculation : The wells are inoculated with the fungal suspension.

-

Incubation : Plates are incubated at 35°C for a duration specific to the fungal species (e.g., 48-72 hours for Aspergillus).

-

MEC Determination : The MEC is read microscopically as the lowest drug concentration that leads to the growth of small, aberrant, compact hyphal forms compared to the drug-free control well, which shows long, unbranched hyphae.[15][23]

Conclusion

This compound exhibits a potent and broad spectrum of activity against clinically important Candida and Aspergillus species, including azole-resistant strains.[1][2] Its efficacy is supported by extensive in vitro data and confirmed in various in vivo animal models. Standardized testing methodologies provided by CLSI and EUCAST are crucial for the accurate determination of its activity and for guiding clinical decisions. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of antifungal drug development and mycology.

References

- 1. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. The echinocandin this compound: a review of the pharmacology, spectrum of activity, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of the pharmacology and clinical studies of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [this compound: experimental therapy of fungal infections in animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Activities of this compound against 315 invasive clinical isolates of fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Global Surveillance of In Vitro Activity of this compound against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Antifungal activity of this compound against Candida and Aspergillus spp. isolated from pediatric patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. In Vivo Pharmacodynamic Target Investigation for this compound against Candida albicans and C. glabrata in a Neutropenic Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo activity of this compound in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Efficacy of this compound Alone or in Combination against Systemic Murine Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 systemically active antifungal agents when tested against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. EUCAST and CLSI: How to Assess in Vitro Susceptibility and Clinical Resistance | springermedicine.com [springermedicine.com]

- 23. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of Micafungin's Fungicidal Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micafungin, a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Its fungicidal activity against most Candida species and fungistatic effect against Aspergillus species stem from a highly specific mechanism of action that targets the fungal cell wall, a structure absent in mammalian cells, thereby ensuring a favorable safety profile.[1][2] This technical guide provides an in-depth exploration of the molecular basis of this compound's fungicidal activity, detailing its primary mechanism, the resultant cellular stress responses, and the signaling pathways that govern the fungal response to this potent antifungal agent.

Primary Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary molecular target of this compound is the enzyme β-(1,3)-D-glucan synthase, an integral membrane protein complex responsible for the synthesis of β-(1,3)-D-glucan.[1][3] This polysaccharide is a critical structural component of the fungal cell wall, providing it with osmotic stability and rigidity.[1][4] this compound acts as a non-competitive inhibitor of this enzyme complex, leading to a concentration-dependent reduction in the formation of β-(1,3)-D-glucan.[4][5] The depletion of this essential polymer compromises the integrity of the cell wall, rendering the fungal cell susceptible to osmotic stress and leading to cell lysis and death, particularly in yeast-like fungi such as Candida.[1][3] In filamentous fungi like Aspergillus, this inhibition results in aberrant hyphal growth, characterized by excessive branching and disruption of apical tips.[6][7]

Quantitative Assessment of this compound's Antifungal Activity

The in vitro activity of this compound is quantified using standardized methods to determine the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for filamentous fungi. The following tables summarize the susceptibility of various fungal pathogens to this compound.

Table 1: In Vitro Activity of this compound against Candida Species

| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| C. albicans | 1476 | ≤0.015 - 0.125 | 0.015 | 0.03 | [8] |

| C. glabrata | 356 | ≤0.015 - 0.03 | 0.015 | 0.015 | [8] |

| C. tropicalis | 268 | ≤0.015 - 0.25 | 0.03 | 0.06 | [8] |

| C. parapsilosis | 382 | 0.25 - 8 | 1 | 2 | [1][8] |

| C. krusei | 64 | ≤0.03 - 0.25 | 0.06 | 0.12 | [8] |

| C. guilliermondii | 45 | 0.12 - 8 | 0.5 | 1 | [1][8] |

| C. lusitaniae | 24 | 0.06 - 0.5 | 0.12 | 0.25 | [1][8] |

| Fluconazole-Resistant C. albicans | 41 | Not Specified | Not Specified | 0.03 | [4][9] |

| Fluconazole-Resistant C. glabrata | 110 | Not Specified | Not Specified | ≤0.015 | [4][9] |

| Fluconazole-Resistant C. krusei | 146 | Not Specified | Not Specified | 0.06 | [4][9] |

Table 2: In Vitro Activity of this compound against Aspergillus Species

| Aspergillus Species | Number of Isolates | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Reference |

| A. fumigatus | 391 | ≤0.007 - 0.015 | 0.007 | 0.015 | |

| A. flavus | 64 | ≤0.007 - 0.015 | 0.007 | 0.015 | |

| A. niger | 46 | ≤0.007 - 0.015 | 0.007 | 0.015 | |

| A. terreus | 25 | ≤0.007 - 0.015 | 0.007 | 0.015 |

Fungal Stress Response to this compound: The Cell Wall Integrity Pathway

The disruption of cell wall synthesis by this compound induces a significant cellular stress, which in turn activates compensatory signaling pathways. The most prominent of these is the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi that is crucial for maintaining cell wall homeostasis.

CWI Pathway in Candida albicans

In C. albicans, the CWI pathway is initiated by cell surface sensors that detect cell wall stress. This signal is transmitted through the Rho1 GTPase, which then activates Protein Kinase C (Pkc1).[10][11] Pkc1 subsequently triggers a mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of the terminal MAPK, Mkc1.[10][12] Activated Mkc1 translocates to the nucleus to regulate the expression of genes involved in cell wall remodeling and repair.

References

- 1. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Fungicidal Action of this compound is Independent on Both Oxidative Stress Generation and HOG Pathway Signaling in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Fungicidal Action of this compound is Independent on Both Oxidative Stress Generation and HOG Pathway Signaling in Candida albicans | MDPI [mdpi.com]

- 4. Activities of this compound against 315 invasive clinical isolates of fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. XTT Assay of Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. mdpi.com [mdpi.com]

- 8. Global Surveillance of In Vitro Activity of this compound against Candida: a Comparison with Caspofungin by CLSI-Recommended Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activities of this compound against 315 Invasive Clinical Isolates of Fluconazole-Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling through Lrg1, Rho1 and Pkc1 Governs Candida albicans Morphogenesis in Response to Diverse Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional characterization of the MKC1 gene of Candida albicans, which encodes a mitogen-activated protein kinase homolog related to cell integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Micafungin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micafungin, a prominent member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its unique mechanism of action, targeting the fungal cell wall component β-(1,3)-D-glucan, affords it a high degree of selectivity and a favorable safety profile. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its derivatives. It delves into the semi-synthetic origin of this compound from the natural product FR901379, detailing the chemical modifications that led to its enhanced antifungal activity and reduced toxicity. Furthermore, this guide outlines the key experimental protocols for the synthesis of this compound's side chain intermediates, methods for determining its antifungal efficacy, and assays for its primary biological target. The document also presents quantitative data on the in vitro activity of this compound and its analogs, alongside visualizations of the pertinent signaling pathways and experimental workflows, to serve as a valuable resource for researchers in the field of antifungal drug development.

Discovery and Development of this compound

This compound (also known as FK463) is a semi-synthetic lipopeptide antifungal drug that was developed through the chemical modification of a fermentation product from the fungus Coleophoma empetri.[1] The discovery process was driven by the need for new antifungal agents with a novel mechanism of action to combat the rising incidence of invasive fungal infections, particularly in immunocompromised patients.

The journey to this compound began with the discovery of FR901379, a natural product isolated from a microbial culture broth.[2] FR901379 exhibited potent in vivo antifungal activity against Candida albicans and was found to inhibit the synthesis of 1,3-β-glucan, a critical component of the fungal cell wall.[2] However, FR901379 also displayed undesirable hemolytic activity and was less effective against Aspergillus fumigatus.[2]

To address these limitations, a focused medicinal chemistry effort was undertaken to synthesize derivatives of FR901379 with an improved therapeutic profile. This led to the development of FR131535, a derivative with a modified acyl side chain that retained the antifungal potency of the parent compound while significantly reducing its hemolytic activity and broadening its spectrum to include potent anti-Aspergillus activity.[2] Further optimization of the side chain, focusing on disrupting the linearity of the terphenyl lipophilic portion, culminated in the discovery of this compound.[3] this compound demonstrated an excellent balance of potent antifungal activity, reduced toxicity, and favorable pharmacokinetic properties, leading to its selection as a clinical candidate.[3] The industrial production of this compound involves the fermentation of Coleophoma empetri to produce FR901379, followed by enzymatic deacylation and subsequent chemical re-acylation with the optimized side chain.[4][5]

Synthesis of this compound and Its Derivatives

The synthesis of this compound is a semi-synthetic process that begins with the fermentation-derived natural product FR901379. The core of the synthetic strategy involves the enzymatic deacylation of FR901379 to yield the hexapeptide nucleus, followed by the chemical coupling of a synthetically prepared side chain.

Synthesis of the this compound Side Chain Intermediate

The side chain of this compound, 4-[5-(4-pentyloxyphenyl)isoxazol-3-yl]benzoic acid, is a key component responsible for its enhanced antifungal activity and reduced toxicity. Its synthesis can be achieved through a multi-step process, as detailed in various patents. A general synthetic route involves the following key transformations:

-

Aldol Condensation: The synthesis often commences with an aldol condensation reaction between a substituted acetophenone (e.g., 4'-pentyloxyacetophenone) and a benzaldehyde derivative (e.g., methyl 4-formylbenzoate) in the presence of a base to form an α,β-unsaturated ketone.

-

Isoxazole Formation: The resulting chalcone is then reacted with a hydroxylamine equivalent, such as N-hydroxy-p-toluenesulfonamide, in the presence of a base to construct the isoxazole ring system.

-

Ester Hydrolysis or Transesterification: The final step typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid or a transesterification reaction to generate an activated ester suitable for coupling with the peptide core.

Total Synthesis and Purification

While the industrial production of this compound relies on a semi-synthetic approach, total synthesis strategies have also been explored, particularly for the generation of novel analogs. These methods often employ solid-phase peptide synthesis to construct the cyclic hexapeptide core, followed by the coupling of the synthetic side chain and subsequent deprotection and purification steps.

The purification of this compound and its intermediates is a critical aspect of the manufacturing process. Chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC) and column chromatography using various resins, are extensively used to isolate and purify the final product to a high degree of purity.

Mechanism of Action and Signaling Pathways

This compound exerts its antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase, which is encoded by the FKS genes.[6] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that constitutes a major component of the fungal cell wall.[6] The inhibition of β-(1,3)-D-glucan synthesis compromises the structural integrity of the cell wall, leading to osmotic instability and ultimately cell lysis.[7] The absence of β-(1,3)-D-glucan synthase in mammalian cells accounts for the selective toxicity of echinocandins and their favorable safety profile.

The disruption of the fungal cell wall by this compound triggers a compensatory stress response known as the Cell Wall Integrity (CWI) pathway. This signaling cascade is activated to repair cell wall damage, often by increasing the synthesis of chitin, another key structural polysaccharide in the fungal cell wall. The CWI pathway involves a series of protein kinases that relay the signal from the cell surface to the nucleus, leading to the transcriptional regulation of genes involved in cell wall remodeling.

References

- 1. d-nb.info [d-nb.info]

- 2. Novel echinocandin antifungals. Part 2: Optimization of the side chain of the natural product FR901379. Discovery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improving the production of the this compound precursor FR901379 in an industrial production strain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Impact of Micafungin on Aspergillus fumigatus Hyphal Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micafungin, an echinocandin antifungal agent, demonstrates potent activity against Aspergillus fumigatus by disrupting the integrity of the fungal cell wall. This technical guide provides an in-depth analysis of this compound's effects on the hyphal growth of A. fumigatus, focusing on its mechanism of action, the resultant morphological and ultrastructural changes, and the underlying signaling pathways. Quantitative data on this compound's in vitro activity are presented, along with detailed experimental protocols for the assessment of its antifungal effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of fungal pathogens and the development of antifungal therapies.

Introduction

Aspergillus fumigatus is a ubiquitous filamentous fungus and a significant opportunistic pathogen, causing invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The fungal cell wall, a structure absent in human cells, is a prime target for antifungal drug development. This compound, a member of the echinocandin class of antifungals, specifically targets the synthesis of β-1,3-glucan, a critical component of the A. fumigatus cell wall.[1][2] This targeted action leads to a fungistatic effect against Aspergillus species, characterized by the inhibition of hyphal growth and the induction of distinct morphological abnormalities.[2] Understanding the precise effects of this compound on A. fumigatus is crucial for optimizing its clinical use and for the development of novel antifungal strategies.

Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase, which is encoded by the FKS1 gene.[2] This enzyme is responsible for the synthesis of β-1,3-glucan, a major structural polysaccharide in the fungal cell wall that is essential for maintaining its shape and osmotic integrity. The inhibition of β-1,3-glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis, particularly at the actively growing hyphal tips where cell wall synthesis is most active.[2][3]

Morphological and Ultrastructural Effects on Hyphal Growth

Exposure of Aspergillus fumigatus to this compound induces striking and characteristic changes in hyphal morphology. These alterations are concentration-dependent and become more pronounced with increased incubation time.[4]

Key Morphological Changes:

-

Inhibition of Apical Growth: this compound primarily targets the growing hyphal tips, leading to a cessation of normal apical elongation.[4][5]

-

Increased Lateral Branching: As apical growth is inhibited, a compensatory increase in the formation of lateral branches is often observed, resulting in short, stubby, and highly branched hyphae.[2][4]

-

Disruption of Hyphal Tips: The weakened cell wall at the hyphal tips can lead to their disruption and bursting, causing the leakage of cellular contents.[4][6]

-

Hyphal Swelling and Distortion: Hyphae may appear swollen, flattened, and distorted due to the loss of cell wall integrity and osmotic stress.[4][6]

-

Collapse of Whole Hyphae: In some cases, the structural damage is so severe that it leads to the crushing and collapse of the entire hyphal structure.[4]

Ultrastructural Alterations:

Transmission electron microscopy (TEM) has revealed significant changes within the fungal cells upon this compound treatment:

-

Disruption of the Cell Membrane: Damage to the cell wall can secondarily affect the underlying cell membrane.[4]

-

Nuclear and Endoplasmic Reticulum Abnormalities: Partial loss of nuclear membranes and expansion of the endoplasmic reticulum have been observed.[4]

-

Aberrant Septum Formation: this compound can interfere with the normal formation of septa, the cross-walls that divide the hyphae into individual cells.[5]

These morphological and ultrastructural changes collectively contribute to the fungistatic activity of this compound against A. fumigatus.

Quantitative Data: In Vitro Susceptibility

The in vitro activity of this compound against Aspergillus fumigatus is typically determined by measuring the Minimum Effective Concentration (MEC). The MEC is defined as the lowest drug concentration that produces the characteristic morphological changes of short, aberrant, and highly branched hyphae.[2] This endpoint is considered more appropriate for echinocandins than the Minimum Inhibitory Concentration (MIC), which is based on the complete inhibition of visible growth.

| Parameter | Value (µg/mL) | Reference(s) |

| MEC50 | 0.007 | [7] |

| MEC90 | 0.015 | [7] |

| MEC Range | ≤0.125 | [2] |

| MEC for some clinical isolates | 0.008 - 0.125 | [1] |

MEC50 and MEC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Experimental Protocols

Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)

The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[1][8]

Materials:

-

Aspergillus fumigatus isolate

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

This compound powder

-

Sterile 96-well microtiter plates

-

Spectrophotometer or inverted microscope

Procedure:

-

Inoculum Preparation:

-

Culture the A. fumigatus isolate on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain mature conidia.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a hemocytometer or spectrophotometer.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

-

Include a drug-free growth control well and a sterile control well.

-

Incubate the plates at 35°C for 48-72 hours.

-

-

Endpoint Determination (MEC):

-

Read the plates using an inverted microscope.

-

The MEC is the lowest concentration of this compound that produces small, rounded, compact, and highly branched hyphae compared to the long, unbranched hyphae in the drug-free growth control well.

-

Scanning Electron Microscopy (SEM) for Morphological Analysis

Procedure:

-

Sample Preparation:

-

Grow A. fumigatus in the presence and absence of this compound on a suitable substrate (e.g., agar-coated coverslips) within a petri dish.

-

-

Fixation:

-

Fix the samples with 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.2) for 2 hours at 4°C.

-

Wash the samples three times with the phosphate buffer.

-

Post-fix with 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.[4]

-

Wash the samples again three times with the phosphate buffer.

-

-

Dehydration:

-

Dehydrate the samples through a graded series of ethanol (e.g., 30%, 50%, 70%, 90%, and 100%) for 10-15 minutes at each concentration.

-

-

Drying:

-

Perform critical point drying using liquid CO2.

-

-

Coating:

-

Mount the dried samples on aluminum stubs and sputter-coat with a thin layer of gold or gold-palladium.

-

-

Imaging:

-

Observe the samples under a scanning electron microscope.

-

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

Procedure:

-

Sample Preparation and Fixation:

-

Follow the same initial steps as for SEM for sample growth and fixation with glutaraldehyde and osmium tetroxide.[4]

-

-

Dehydration and Infiltration:

-

Dehydrate the fixed samples in a graded ethanol series.

-

Infiltrate the samples with a mixture of resin (e.g., Epon or Spurr's) and ethanol, gradually increasing the resin concentration.

-

Finally, infiltrate with 100% resin.

-

-

Embedding and Polymerization:

-

Embed the samples in fresh resin in molds and polymerize in an oven at 60°C for 48 hours.

-

-

Sectioning:

-

Cut ultrathin sections (60-90 nm) using an ultramicrotome with a diamond knife.

-

Collect the sections on copper grids.

-

-

Staining:

-

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

-

Imaging:

-

Observe the sections under a transmission electron microscope.

-

Signaling Pathways Involved in this compound Response

The fungal cell wall is a dynamic structure, and its integrity is monitored by complex signaling networks. When the cell wall is damaged by agents like this compound, compensatory signaling pathways are activated to mitigate the stress.

The Cell Wall Integrity (CWI) Pathway

The CWI pathway is a highly conserved MAP kinase (MAPK) cascade that plays a central role in responding to cell wall stress.[2] In A. fumigatus, this pathway is crucial for maintaining cell wall homeostasis.

Key Components:

-

Sensors: Cell surface sensors (e.g., Wsc1, Wsc2, Wsc3, Mid2) detect cell wall stress.[2]

-

Rho1 GTPase: A small GTPase that acts as a central regulator.

-

Protein Kinase C (PkcA): Activated by Rho1, it initiates the MAPK cascade.

-

MAPK Cascade: A series of kinases (Bck1, Mkk2, and MpkA) that sequentially phosphorylate and activate each other.[2]

-

Transcription Factors: The terminal MAPK, MpkA, translocates to the nucleus to activate transcription factors that regulate the expression of genes involved in cell wall synthesis and repair.

Caption: The Cell Wall Integrity (CWI) signaling pathway in A. fumigatus.

The Calcineurin Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that is also implicated in the response to cell wall stress. It can act in parallel or in concert with the CWI pathway.

Key Components:

-

Calcium Influx: Cell wall stress can trigger an influx of calcium ions (Ca2+) into the cell.

-

Calmodulin: A calcium-binding protein that is activated by increased intracellular Ca2+.

-

Calcineurin: A serine/threonine phosphatase composed of a catalytic subunit (CnaA) and a regulatory subunit (CnaB). It is activated by the Ca2+/calmodulin complex.

-

CrzA: A transcription factor that is dephosphorylated and activated by calcineurin.

-

Target Genes: Activated CrzA translocates to the nucleus and upregulates the expression of genes involved in cell wall biosynthesis, including chitin synthases.[9]

Caption: The Calcineurin signaling pathway in response to cell wall stress.

Activation of these compensatory pathways, particularly the upregulation of chitin synthesis, can in some cases lead to a phenomenon known as the "paradoxical effect," where at higher concentrations of some echinocandins (more commonly observed with caspofungin than this compound), a resumption of fungal growth is seen.[9][10]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for studying the effects of an antifungal agent on the hyphal morphology of Aspergillus fumigatus.

Caption: General experimental workflow for assessing this compound's effects.

Conclusion

This compound is a potent inhibitor of Aspergillus fumigatus hyphal growth, acting through the specific inhibition of β-1,3-glucan synthesis. This leads to characteristic morphological and ultrastructural damage, ultimately resulting in a fungistatic effect. The fungus can respond to this cell wall stress by activating compensatory signaling pathways, such as the CWI and calcineurin pathways. A thorough understanding of these interactions, facilitated by standardized experimental protocols, is essential for the effective clinical application of this compound and for the future development of novel antifungal therapies targeting the fungal cell wall.

References

- 1. njccwei.com [njccwei.com]

- 2. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]

- 3. This compound in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 6. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 7. mdpi.com [mdpi.com]

- 8. apsnet.org [apsnet.org]

- 9. journals.asm.org [journals.asm.org]

- 10. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

The Micafungin Paradox: An In-depth Technical Guide to a Curious Phenomenon in Candida

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandins, a frontline class of antifungal agents, target the fungal cell wall by inhibiting β-1,3-glucan synthase, an essential enzyme for maintaining cell wall integrity.[1][2] Micafungin, a potent member of this class, generally exhibits fungicidal activity against most Candida species. However, a peculiar and counterintuitive phenomenon known as the "paradoxical effect" or "Eagle effect" has been observed, where some Candida isolates exhibit regrowth at high this compound concentrations while being susceptible at lower concentrations.[1][3] This technical guide provides a comprehensive overview of the paradoxical effect of this compound in Candida, detailing the underlying molecular mechanisms, experimental methodologies to investigate it, and a summary of key quantitative data.

The Paradoxical Effect: A Quantitative Overview

The occurrence of the paradoxical effect with this compound is less frequent compared to caspofungin but has been documented in several Candida species.[2][4][5][6][7][8] The manifestation of this effect is dependent on the specific Candida species and the particular echinocandin used.[1][2][4]

| Candida Species | This compound | Caspofungin | Anidulafungin | Reference |

| C. albicans | 3% - 14% | 14% - 60% | 0% - 40% | [1][4][6] |

| C. tropicalis | 70% | 40% | 20% | [4] |

| C. krusei | 60% | 10% | 0% | [4] |

| C. parapsilosis | Not observed | 90% | Not observed | [4] |

| C. glabrata | Not observed | Not observed | Not observed | [4] |

| C. dubliniensis | 14% - 63% | 85% - 90% | 0% | [1][9] |

Table 1: Frequency of the Paradoxical Effect with Different Echinocandins across Candida Species. The table summarizes the reported frequency of the paradoxical effect for this compound, caspofungin, and anidulafungin in various clinical isolates of Candida species. Frequencies can vary between studies due to differences in testing methodologies (CLSI vs. EUCAST) and the specific isolates tested.[2]

The paradoxical growth is typically observed at this compound concentrations significantly above the Minimum Inhibitory Concentration (MIC).[4] For instance, in C. tropicalis and C. krusei, the effect has been noted at concentrations ranging from 0.5 to 32 µg/ml.[4]

Core Mechanisms of the Paradoxical Effect

The paradoxical growth of Candida in the presence of high this compound concentrations is not due to drug degradation or mutations in the target enzyme, β-1,3-glucan synthase (encoded by FKS genes).[1][3][10] Instead, it is a complex adaptive response involving significant cell wall remodeling and the activation of specific stress signaling pathways.

The Central Role of Chitin Synthesis

The primary compensatory mechanism is a significant increase in the synthesis of chitin, another crucial component of the fungal cell wall.[1][8][11] When β-1,3-glucan synthesis is inhibited by this compound, the cell triggers a stress response that leads to the upregulation of chitin synthases.[1][8] This increased chitin provides structural support to the cell wall, allowing the fungus to survive and even proliferate despite the presence of high concentrations of the antifungal agent.[3][11] The inhibition of chitin synthesis has been shown to eliminate the paradoxical effect, highlighting its critical role.[8]

Key Signaling Pathways

Several interconnected signaling pathways are activated in response to the cell wall stress induced by this compound, leading to the upregulation of chitin synthesis.

-

Cell Wall Integrity (CWI) Pathway: The CWI pathway, mediated by the protein kinase C (PKC) cascade, is a key regulator of cell wall homeostasis.[12] Upon cell wall stress, this pathway is activated, leading to the downstream activation of transcription factors that control the expression of cell wall remodeling genes, including chitin synthases.[8][12]

-

Calcineurin Pathway: The calcineurin pathway, a calcium-dependent signaling cascade, plays a crucial role in stress responses.[12][13] Inhibition of calcineurin has been shown to abolish the paradoxical effect, indicating its importance in mediating this phenomenon.[8][13] Calcineurin signaling contributes to the transcriptional regulation of chitin synthase genes.[13]

-

High Osmolarity Glycerol (HOG) Pathway: The HOG pathway is another stress-activated pathway that has been implicated in the paradoxical effect.[1][8] It works in concert with the CWI and calcineurin pathways to coordinate the compensatory chitin synthesis.[1]

-

Heat Shock Protein 90 (Hsp90): The molecular chaperone Hsp90 is a critical regulator of the calcineurin and PKC signaling pathways.[12][14][15] Hsp90 stabilizes key components of these pathways, and its inhibition leads to increased susceptibility to echinocandins and the abrogation of the paradoxical effect.[1][14][16][17]

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and their interplay in mediating the paradoxical effect of this compound.

Figure 1: A generalized workflow for determining the paradoxical effect of this compound using broth microdilution methods, based on CLSI and EUCAST guidelines.[4][7]

Figure 2: A simplified diagram of the signaling pathways involved in the paradoxical effect of this compound. Cell wall stress induced by high concentrations of this compound activates the CWI, calcineurin, and HOG pathways, which are stabilized by Hsp90. This leads to the upregulation of chitin synthesis, resulting in paradoxical growth.

Experimental Protocols

Investigating the paradoxical effect of this compound requires standardized methodologies. Below are detailed protocols for antifungal susceptibility testing and chitin quantification.

Antifungal Susceptibility Testing for Paradoxical Effect

This protocol is based on the broth microdilution methods described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][7]

Materials:

-

Candida isolates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound powder

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional, for quantitative reading)

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Subculture the Candida isolate on a suitable agar plate and incubate at 35°C for 24 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium to obtain a range of concentrations (e.g., 0.03 to 256 µg/mL).

-

-

Assay Setup:

-

Dispense 100 µL of each this compound dilution into the wells of a 96-well plate.

-

Add 100 µL of the prepared Candida inoculum to each well.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C.

-

-

Reading and Interpretation:

-

MIC Determination: After 24 hours of incubation, determine the MIC visually as the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control.[4]

-

Paradoxical Effect Assessment: After 48 hours of incubation, visually inspect the wells for regrowth at concentrations above the MIC. The paradoxical effect is defined as growth (increased turbidity) occurring at concentrations at least two dilutions higher than the MIC, with no growth at intermediate concentrations.[4][7] Alternatively, an increase in optical density can be measured spectrophotometrically.[7]

-

Quantification of Chitin Content

Several methods exist for quantifying chitin content. A commonly used method involves staining with Calcofluor White, a fluorescent dye that binds to chitin, followed by fluorometry or flow cytometry.[18][19]

Materials:

-

Candida cells grown in the presence and absence of this compound

-

Phosphate-buffered saline (PBS)

-

Calcofluor White (CFW) solution (e.g., 10 µg/mL)

-

Fluorometer or flow cytometer

Procedure (Fluorometric Method):

-

Cell Preparation:

-

Grow Candida isolates in RPMI 1640 medium with and without a high concentration of this compound (one that induces paradoxical growth) for 48 hours at 35°C.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS to a standardized density.

-

-

Staining:

-

Add Calcofluor White solution to the cell suspension to a final concentration of 1 µg/mL.

-

Incubate in the dark at room temperature for 10-15 minutes.

-

-

Measurement:

-

Transfer the stained cell suspension to a microplate.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 435 nm.

-

-

Analysis:

-

Compare the fluorescence intensity of cells grown with this compound to those grown without the drug. A significant increase in fluorescence indicates a higher chitin content.

-

Note: For a more detailed, cell-by-cell analysis, flow cytometry can be used instead of a fluorometer.[18][19] Other methods for chitin determination include biochemical assays that measure glucosamine release after acid hydrolysis.[20][21]

Conclusion

The paradoxical effect of this compound in Candida is a complex biological phenomenon driven by a sophisticated stress response mechanism. While less common than with caspofungin, its occurrence, particularly in species like C. tropicalis and C. krusei, warrants consideration in both research and clinical settings. The upregulation of chitin synthesis, orchestrated by the CWI, calcineurin, and HOG signaling pathways and modulated by Hsp90, is the central tenet of this adaptive response. Understanding the intricacies of this effect through standardized experimental protocols is crucial for the continued development and optimal use of echinocandin antifungals. Further research is needed to fully elucidate the clinical implications of the paradoxical effect and to explore potential therapeutic strategies that could counteract this microbial escape mechanism.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Insights into the Paradoxical Effect of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paradoxical Growth of Candida albicans in the Presence of Caspofungin Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paradoxical effect of Echinocandins across Candida species in vitro: evidence for echinocandin-specific and candida species-related differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frequency of the Paradoxical Effect Measured Using the EUCAST Procedure with this compound, Anidulafungin, and Caspofungin against Candida Species Isolates Causing Candidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Paradoxical Growth of Candida dubliniensis Does Not Preclude In Vivo Response to Echinocandin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy [frontiersin.org]

- 13. Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hsp90 Governs Dispersion and Drug Resistance of Fungal Biofilms | PLOS Pathogens [journals.plos.org]

- 15. Hsp90-Mediated Multi-Drug Resistance in DNA Polymerase-Defective Strains of Candida albicans [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of chitin content in fungal cell wall: an alternative flow cytometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of a chitin assay for the quantification of fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

The Impact of Micafungin on Fungal Cell Membrane Integrity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Micafungin, a member of the echinocandin class of antifungal agents, exerts its primary effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of cell wall integrity leads to a cascade of downstream events, ultimately compromising the fungal cell membrane and leading to cell death. This technical guide provides an in-depth analysis of this compound's impact on fungal cell membrane integrity, detailing the underlying molecular mechanisms, experimental protocols for assessment, and quantitative data from key studies.

Core Mechanism of Action: From Cell Wall Disruption to Membrane Failure

This compound non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is embedded in the fungal cell membrane and is responsible for synthesizing the β-(1,3)-D-glucan polymers that form the structural backbone of the fungal cell wall.[1][2][3] This inhibition leads to a weakened cell wall that is unable to withstand the internal osmotic pressure of the fungal cell, resulting in cell lysis.[2] While the primary target is the cell wall, the terminal event is the loss of cell membrane integrity.

The stress induced by a compromised cell wall triggers the Cell Wall Integrity (CWI) signaling pathway , a conserved MAPK cascade in fungi. This pathway attempts to compensate for the cell wall damage by increasing chitin synthesis. However, under sustained this compound exposure, this compensatory mechanism is often insufficient, leading to apoptotic and necrotic cell death pathways.

Quantitative Assessment of this compound's Impact

The following tables summarize quantitative data on the effects of this compound on various parameters of fungal cell integrity, primarily in Candida species.

| Parameter | Fungal Species | This compound Concentration | Observation | Fold Change (vs. Control) | Reference(s) |

| Reactive Oxygen Species (ROS) Accumulation | C. albicans (CAS-S) | 0.25x - 1x MIC | Increased ROS levels | 3.0 - 4.2 | [4][5] |

| C. parapsilosis (CAS-S) | 0.25x - 1x MIC | Increased ROS levels | 4.8 - 5.4 | [4][5] | |

| Mitochondrial Membrane Potential (ΔΨm) | C. albicans (CAS-S) | 0.25x - 1x MIC | Depolarization of ΔΨm | 3.0 - 4.2 | [4][5] |

| C. parapsilosis (CAS-S) | 0.25x - 1x MIC | Depolarization of ΔΨm | 4.8 - 5.4 | [4][5] | |

| DNA Fragmentation (TUNEL Assay) | C. albicans (CAS-S) | 0.25x - 0.5x MIC | Increased DNA fragmentation | 5.5 - 6.6 | [4] |

| C. parapsilosis (CAS-S) | 0.25x - 0.5x MIC | Increased DNA fragmentation | 5.0 - 6.5 | [4] | |

| Membrane Damage (DiBAC Staining) | C. albicans (CAS-S) | 0.25x - 1x MIC | Increased DiBAC uptake | 2.7 - 6.4 | [4] |

| ATP Leakage | C. parapsilosis (MICA-S) | 0.5 - 1 mg/L | Increased extracellular ATP | Data not quantified as fold change | [6] |

| β-(1,3)-Glucan Exposure | C. albicans | 0.03 µg/mL | Increased surface β-glucan | >100-fold increase in fluorescence | [5] |

CAS-S: Caspofungin-Susceptible; MICA-S: this compound-Susceptible

Experimental Protocols

Detailed methodologies for key experiments to assess this compound's impact on fungal cell integrity are provided below.

Sorbitol Protection Assay for Cell Wall Integrity

This assay determines if an antifungal agent's activity is dependent on the integrity of the fungal cell wall. Sorbitol, an osmotic protectant, can rescue cells with a weakened cell wall from lysis.

Methodology:

-

Preparation of Media: Prepare standard RPMI 1640 medium and RPMI 1640 medium supplemented with 0.8 M sorbitol.

-

Antifungal Dilution: Prepare serial two-fold dilutions of this compound in both standard and sorbitol-supplemented media in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a fungal inoculum of 0.5 x 10³ to 2.5 x 10³ CFU/mL in RPMI 1640 medium.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control.

-

Interpretation: A significant increase (typically ≥4-fold) in the MIC in the presence of sorbitol indicates that this compound's primary mechanism of action involves disruption of the cell wall.[7][8][9][10]

Propidium Iodide (PI) Staining for Membrane Permeability

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of cell membrane integrity.

Methodology:

-

Cell Culture and Treatment: Grow fungal cells to the mid-log phase and treat with various concentrations of this compound for a specified time (e.g., 3 hours). Include untreated and positive (e.g., heat-killed) controls.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash twice with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in PBS containing 2 µg/mL propidium iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Cells with compromised membranes will exhibit red fluorescence.[11][12][13]

Rhodamine 123 Staining for Mitochondrial Membrane Potential (ΔΨm)

Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence indicates mitochondrial membrane depolarization.

Methodology:

-

Cell Culture and Treatment: Treat fungal cells with this compound as described for PI staining.

-

Cell Harvesting and Washing: Harvest and wash the cells twice with PBS.

-

Staining: Resuspend the cells in PBS containing 10 µM Rhodamine 123.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the fluorescence intensity by flow cytometry (excitation ~488 nm, emission ~520 nm) or a fluorescence microplate reader.[2][5][10][14][15][16]

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

Methodology:

-

Cell Fixation and Permeabilization: Treat cells with this compound, then fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.

-

TUNEL Reaction: Perform the TUNEL reaction using a commercial kit (e.g., Click-iT™ Plus TUNEL Assay) according to the manufacturer's instructions. This typically involves incubating the cells with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a modified dUTP (e.g., EdU).

-

Detection: Detect the incorporated modified dUTPs using a fluorescent azide that binds to the modified nucleotide via a click reaction.

-

Analysis: Analyze the cells by fluorescence microscopy. An increase in green fluorescence indicates DNA fragmentation.[3][4][8][17][18][19]

Quantification of β-Glucan Exposure

This assay measures the unmasking of β-glucans on the fungal cell surface, which can occur as a result of cell wall damage.

Methodology:

-

Cell Culture and Treatment: Treat fungal cells with this compound.

-

Blocking: Block non-specific binding by incubating the cells in 3% BSA in PBS.

-

Primary Labeling: Incubate the cells with a recombinant human Dectin-1-Fc fusion protein. Dectin-1 is a natural receptor for β-glucan.

-

Secondary Labeling: Wash the cells and incubate with a fluorescently labeled anti-human Fc antibody (e.g., Alexa Fluor 488-conjugated).

-